![molecular formula C17H17FN6O B2438714 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251679-48-7](/img/structure/B2438714.png)
1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is a unique and complex organic molecule known for its diverse applications. The compound contains multiple functional groups, including a dimethylamino group, a pyrimidinyl ring, a fluorobenzyl group, and an imidazole ring, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The starting materials are chosen based on the functional groups present in the final product. For instance:
Formation of the Imidazole Ring: : This often involves the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.
Introduction of the Pyrimidinyl Group: : This might be achieved via the Biginelli reaction, which combines an aldehyde, β-keto ester, and urea or thiourea.
Dimethylamino Substitution: : Dimethylamine could be introduced using nucleophilic substitution reactions.
Addition of Fluorobenzyl Group: : Typically, this is done via a coupling reaction, such as a Suzuki or Heck reaction, involving a fluorobenzene derivative and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis process is often optimized for scalability and cost-effectiveness. This may involve:
Catalytic Processes: : Use of transition metal catalysts to enhance reaction efficiency.
Flow Chemistry: : Continuous flow reactors to improve yields and safety.
Green Chemistry Approaches: : Employing eco-friendly solvents and reagents.
化学反应分析
Types of Reactions
The compound can undergo various reactions, such as:
Oxidation: : Conversion of the dimethylamino group to a nitro group.
Reduction: : Reduction of the imidazole ring or fluorobenzyl group.
Substitution: : Nucleophilic or electrophilic substitution on the pyrimidinyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
Depending on the reaction conditions, major products may include:
Hydroxylated derivatives: : From oxidation reactions.
Aminated derivatives: : From substitution reactions.
Dehalogenated products: : From reduction reactions.
科学研究应用
The compound is utilized in various fields due to its unique structure:
Chemistry: : Used as an intermediate in organic synthesis and study of reaction mechanisms.
Biology: : Investigated for its interactions with enzymes and receptors.
Medicine: : Explored for potential pharmaceutical applications, particularly in targeting specific molecular pathways.
Industry: : Applied in the development of specialty chemicals and advanced materials.
作用机制
The compound's mechanism of action is primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to nucleic acids, proteins, or enzymes, altering their function.
Pathways Involved: : Often involved in signal transduction pathways, metabolic pathways, and gene expression regulation.
相似化合物的比较
1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to similar compounds like:
1-[6-(methylamino)-4-pyrimidinyl]-N: 4 -(2-fluorobenzyl)-1H-imidazole-4-carboxamide
1-[6-(dimethylamino)-4-pyrimidinyl]-N: 4 -(4-chlorobenzyl)-1H-imidazole-4-carboxamide
Conclusion
This compound's complex structure and versatile reactivity make it an important subject of study in various scientific domains
属性
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-5-3-4-6-13(12)18/h3-7,9-11H,8H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENYXPZFSSCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)
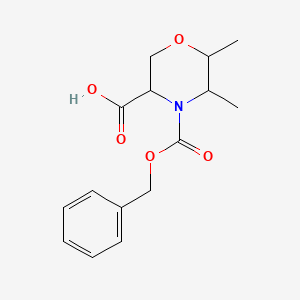

![2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438637.png)
![7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE](/img/structure/B2438638.png)
![10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2438639.png)
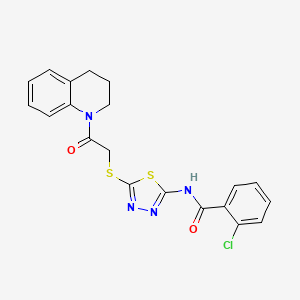
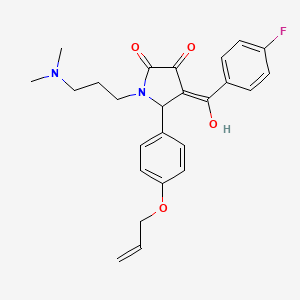
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)
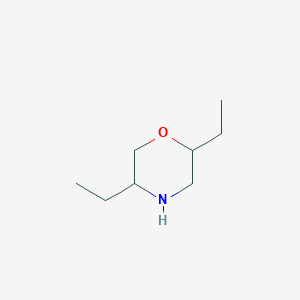
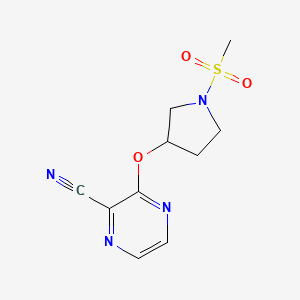
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)
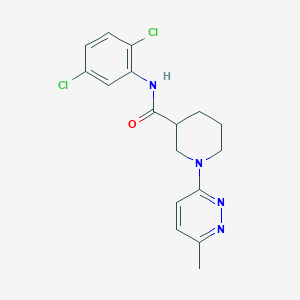
![1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2438653.png)
